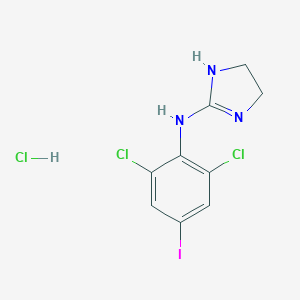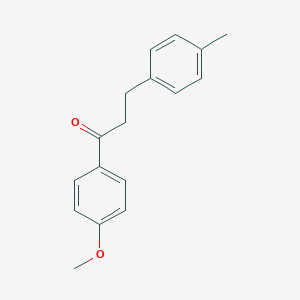
5-(トリフルオロメチル)インドール
概要
説明
5-(Trifluoromethyl)indole, also known as 5-TFI, is a trifluoromethylated derivative of indole, a five-membered heterocyclic aromatic organic compound. It is a colorless, water-soluble compound with a molar mass of 199.09 g/mol. 5-TFI is a versatile organic molecule with a wide range of applications in the field of organic synthesis, medicinal chemistry, and drug discovery. In particular, 5-TFI has been used as a scaffold for the development of novel bioactive compounds.
科学的研究の応用
生物活性化合物の合成
5-(トリフルオロメチル)インドール: は、様々な生物活性化合物の合成における重要な中間体として機能します。薬物分子への組み込みは、その薬理学的特性を大幅に強化することができます。 例えば、強力なプロスタグランジン阻害作用を持つ化合物の合成に使用されており、これは強力な抗炎症効果で知られるインドメタシンに似ています .
抗ウイルス剤の開発
トリフルオロメチル基を持つインドール誘導体を含むインドール誘導体は、抗ウイルス活性について研究されてきました。 これらは、さまざまなRNAおよびDNAウイルスに対して効果的であることが判明しており、新しい抗ウイルス薬の開発のための経路を提供しています .
抗がん研究
5-(トリフルオロメチル)インドール のトリフルオロメチル基は、抗がん剤の親油性と安定性を潜在的に高めることができます。 この化合物は、がん細胞の増殖を阻害する有望な結果を示すフルデロンのような分子の作成に使用されます .
材料科学への応用
材料科学では、トリフルオロメチル基は、材料の極性と安定性を高める能力が評価されています。5-(トリフルオロメチル)インドール は、性能特性が向上した新素材の開発に利用できます .
製薬の強化
製薬への5-(トリフルオロメチル)インドール の導入は、その効力と安定性を向上させることができます。 これは、精神疾患の治療に使用されるプロザックなどの薬物の設計に使用されます .
蛍光プローブの開発
5-(トリフルオロメチル)インドール: 誘導体は、優れた光物理学的性能を示し、蛍光プローブでの使用に適しています。 これらのプローブは、生物学的イメージングやpHセンシングなど、さまざまな分野で適用できます .
作用機序
Target of Action
5-(Trifluoromethyl)indole, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential targets.
Mode of Action
It is known that the trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds . This suggests that the trifluoromethyl group in 5-(Trifluoromethyl)indole could enhance its interaction with its targets, potentially leading to changes in the activity of these targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds , which could potentially impact the bioavailability of 5-(Trifluoromethyl)indole.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
It is known that 5-(trifluoromethyl)indole is sensitive to light and should be stored in a cool, dry, and well-ventilated place . This suggests that environmental factors such as light and temperature could potentially influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
5-(Trifluoromethyl)indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(Trifluoromethyl)indole has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .
Cellular Effects
The effects of 5-(Trifluoromethyl)indole on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Trifluoromethyl)indole has been found to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)indole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, 5-(Trifluoromethyl)indole can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)indole can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 5-(Trifluoromethyl)indole in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)indole vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 5-(Trifluoromethyl)indole can induce toxic effects, such as oxidative stress and apoptosis, leading to adverse outcomes in animal models . Threshold effects have been observed, where specific dosages result in distinct biochemical and cellular responses.
Metabolic Pathways
5-(Trifluoromethyl)indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of the compound, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)indole is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-(Trifluoromethyl)indole within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)indole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-(Trifluoromethyl)indole can localize to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound can determine its effects on cellular processes and overall cellular health.
特性
IUPAC Name |
5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDJWUYKUPBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376720 | |
| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100846-24-0 | |
| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of 5-(Trifluoromethyl)indole and its analogs in the context of 5-HT3A receptor modulation?
A2: The study explored several halogenated indole derivatives, highlighting the importance of the halogen substituent for activity. [] For instance, 5-chloroindole also acts as a PAM, suggesting that halogens at the 5-position of the indole ring might be crucial for positive allosteric modulation. [] Interestingly, 5-bromoindazole exhibited PAM activity, while 5-bromo-benzimidazole decreased 5-HT-evoked responses, suggesting subtle structural changes significantly impact the compound's activity. [] This underscores the need for further SAR studies to optimize potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)




